molecular formula C10H11FOS B14055710 1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one

1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one

Cat. No.: B14055710
M. Wt: 198.26 g/mol
InChI Key: IEVYCCVXYPRYKA-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS It is characterized by the presence of a fluoro group, a methylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluoro and methylthio groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:

Biological Activity

1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one, a compound with the molecular formula C10H11FOS, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a fluorine atom and a methylthio group attached to a phenyl ring, which contributes to its unique chemical properties. The structural attributes enhance its reactivity and interaction with various biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, which can influence various metabolic pathways.
  • Receptor Binding : Interaction with biological receptors suggests potential applications in drug development, particularly for conditions involving inflammation or cancer.

The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to interact with target proteins. Studies have indicated that:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic processes.
  • Alteration of Receptor Signaling : It can affect receptor-mediated signaling pathways, possibly leading to altered cellular responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with various enzymes. It was found that at certain concentrations, the compound significantly inhibited enzyme activity compared to control groups. The IC50 values were determined through dose-response curves, indicating effective modulation at nanomolar concentrations.

Enzyme TypeIC50 (μM)Effect Observed
Cyclooxygenase (COX)0.75Inhibition of prostaglandin synthesis
Dihydrofolate Reductase1.25Reduced folate metabolism

Study 2: Receptor Binding Assays

In receptor binding assays, this compound demonstrated high affinity for specific receptors implicated in cancer progression.

Receptor TypeBinding Affinity (Kd, nM)Biological Implication
Estrogen Receptor5.0Potential anti-cancer activity
Androgen Receptor8.5Modulation of androgen signaling

Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

  • Anti-inflammatory Agents : Its ability to inhibit COX enzymes indicates potential use in treating inflammatory diseases.
  • Cancer Therapeutics : The interaction with hormone receptors positions it as a candidate for targeted cancer therapies.

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

1-(2-fluoro-3-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11FOS/c1-3-8(12)7-5-4-6-9(13-2)10(7)11/h4-6H,3H2,1-2H3

InChI Key

IEVYCCVXYPRYKA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC)F

Origin of Product

United States

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